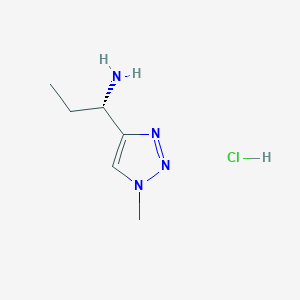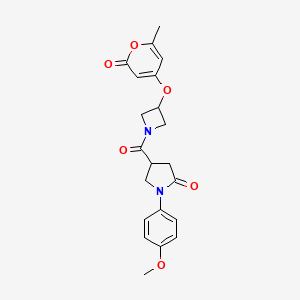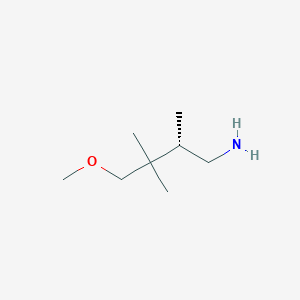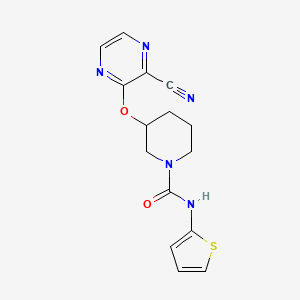![molecular formula C20H17N3O2 B2477910 N-(6,7-二氢-5H-环戊[d]嘧啶-4-基)-4-苯氧基苯甲酰胺 CAS No. 946274-31-3](/img/structure/B2477910.png)
N-(6,7-二氢-5H-环戊[d]嘧啶-4-基)-4-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide” is a chemical compound that is part of the cyclopenta[d]pyrimidine class . Cyclopenta[d]pyrimidine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Synthesis Analysis
The synthesis of cyclopenta[d]pyrimidines principally involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis is based on the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular structure of cyclopenta[d]pyrimidine derivatives has been studied by X-ray structural analysis . The structure of these compounds is complex and involves multiple rings and functional groups .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[d]pyrimidine structure .科学研究应用
Anticancer Activity
The synthesis and characterization of heterocyclic derivatives containing the pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy groups have been investigated . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, with most showing efficacy against renal cancer cell lines.
Antiviral Properties
Pyrazolo [3,4-d]pyrimidines have been reported to possess pharmacological potential as antiviral agents . Their unique structure and biological activity make them promising candidates for combating viral infections.
Antimicrobial Effects
Similar to their antiviral properties, pyrazolo [3,4-d]pyrimidines have also shown antimicrobial activity . Researchers have explored their potential in inhibiting microbial growth and controlling infections.
Antitumor Applications
Pyrazolo [3,4-d]pyrimidines have been investigated for their antitumor effects . These compounds may play a role in inhibiting tumor growth and metastasis, making them relevant in cancer research.
Neurological Disorders
Studies have suggested that pyrazolo [3,4-d]pyrimidines could be relevant in treating neurological conditions such as Parkinson’s disease . Their impact on neural pathways warrants further investigation.
Skin Cancer Research
Researchers have explored the use of pyrazolo [3,4-d]pyrimidines in skin cancer cell lines (G-361) and central nervous system (CNS) cancer (SF-268) cells . These compounds may offer insights into skin cancer treatment strategies.
未来方向
属性
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-19-17-7-4-8-18(17)21-13-22-19)14-9-11-16(12-10-14)25-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFOHSXZHSGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)

![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)


![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)
